molecular formula C12H8ClFO B1651420 5-(4-Chlorophenyl)-2-fluorophenol CAS No. 1261890-49-6

5-(4-Chlorophenyl)-2-fluorophenol

Cat. No. B1651420
CAS RN: 1261890-49-6
M. Wt: 222.64
InChI Key: OVKLJXIIGTXBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-2-fluorophenol, commonly known as CPFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPFP belongs to the class of phenols and is characterized by the presence of a chlorine and fluorine atom on the phenyl ring.

Mechanism of Action

The mechanism of action of CPFP is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. CPFP has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been found to inhibit the activation of certain signaling pathways that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CPFP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. CPFP has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPFP in lab experiments is its high purity and stability. CPFP can be easily synthesized in the lab and purified to obtain a high yield of the product. However, one of the limitations of using CPFP in lab experiments is its potential toxicity. CPFP has been found to exhibit toxic effects on certain cell lines at high concentrations.

Future Directions

The potential therapeutic applications of CPFP are still being explored. Future research should focus on understanding the mechanism of action of CPFP and identifying its molecular targets. CPFP should be studied for its potential use in combination therapy with other drugs. Moreover, the pharmacokinetic and pharmacodynamic properties of CPFP should be studied to determine its safety and efficacy in humans.

Scientific Research Applications

CPFP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. CPFP has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CPFP has been studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains.

properties

IUPAC Name

5-(4-chlorophenyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKLJXIIGTXBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684214
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-fluorophenol

CAS RN

1261890-49-6
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-2-fluorophenol
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorophenyl)-2-fluorophenol
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)-2-fluorophenol
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorophenyl)-2-fluorophenol
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorophenyl)-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.